REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[c:6]1[o:7][c:8]2[c:9]([c:10]1[C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:16][cH:17][c:18]([F:20])[cH:19]2)[CH3:5].[CH3:24][S:25]([CH3:26])=[O:27].[Cl-:22].[Na+:21].[OH2:23]>>[cH:6]1[o:7][c:8]2[c:9]([c:10]1[C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:16][cH:17][c:18]([F:20])[cH:19]2
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Name
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CCOC(=O)c1oc2cc(F)ccc2c1C(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1oc2cc(F)ccc2c1C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1coc2cc(F)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |